3-Pyridazone-4-carbonitrile

antibacterial prodrug in vivo

Sourcing high-quality pyridazinone scaffolds can be challenging. 3-Pyridazone-4-carbonitrile (CAS 64882-65-1) offers unique metabolic activation to mesoionic ribonucleosides-a property absent in simpler analogs. • In vivo Gram-negative antibacterial efficacy (ED50 25-50 mg/kg). • Core scaffold for anticancer kinase inhibitors (IC50 as low as 0.71 nM). • Reactive carbonitrile for diverse derivatization. Reliable supply with global shipping.

Molecular Formula C5H3N3O
Molecular Weight 121.10 g/mol
Cat. No. B15135077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridazone-4-carbonitrile
Molecular FormulaC5H3N3O
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC1=CN=NC(=O)C1C#N
InChIInChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2,4H
InChIKeyJLHKBKGEXYSKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridazone-4-carbonitrile: Versatile Heterocyclic Scaffold


3-Pyridazone-4-carbonitrile (also known as 3-oxo-2,3-dihydropyridazine-4-carbonitrile or 4-cyano-3(2H)-pyridazinone; CAS 64882-65-1, MF: C5H3N3O, MW: 121.10) is a heterocyclic pyridazinone derivative featuring a 3-oxo moiety and a carbonitrile group at the 4-position . This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with demonstrated utility as a precursor to mesoionic nucleoside analogs and as a core structure for developing antimicrobial and anticancer agents [1]. Its unique combination of electrophilic carbonyl and cyano functionalities enables diverse chemical transformations and biological interactions that distinguish it from simpler pyridazine analogs .

Structural Specificity of 3-Pyridazone-4-carbonitrile


Simple substitution of 3-pyridazone-4-carbonitrile with unsubstituted pyridazinone or other carbonitrile regioisomers cannot replicate its specific biological and synthetic profile. The 4-carbonitrile group, in conjunction with the 3-oxo moiety, confers distinct physicochemical properties (logP = -0.36 vs. +0.18 for parent pyridazinone) and enables unique metabolic activation pathways [1][2]. Critically, the compound undergoes in vivo conversion to a mesoionic ribonucleoside metabolite with Gram-negative antibacterial activity (ED50 25-50 mg/kg) that is not observed with close structural analogs such as 4-cyanopyridazine (CAS 68776-62-5) lacking the 3-oxo group [3]. Furthermore, the regioselective Reissert-type cyanation required for its synthesis yields distinct substitution patterns that cannot be achieved via generic pyridazine functionalization routes [4]. These structural and metabolic features render generic replacement scientifically unsound for applications requiring this specific scaffold.

3-Pyridazone-4-carbonitrile: Key Differentiation Evidence


In Vivo Antibacterial Prodrug Activation

3-Pyridazone-4-carbonitrile (4-cyano-3(2H)-pyridazinone) is metabolized in mice to 4-cyano-3-oxido-1-β-D-ribofuranosylpyridazinium (10a), which demonstrates Gram-negative antibacterial activity in vivo against a systemic Escherichia coli infection with an ED50 of 25-50 mg/kg [1]. In contrast, the 4-chloro analog (11a) exhibited several-fold greater in vitro activity but no in vivo efficacy, highlighting the unique metabolic activation pathway of the target compound that is essential for in vivo therapeutic effect [1]. This metabolic conversion is not observed with simple pyridazinones lacking the 4-carbonitrile group or with 4-cyanopyridazine (CAS 68776-62-5), which lacks the 3-oxo functionality required for ribonucleoside formation.

antibacterial prodrug in vivo Gram-negative

Lipophilicity and Aqueous Solubility Advantage

3-Pyridazone-4-carbonitrile (logP = -0.36) is substantially more hydrophilic than the unsubstituted 3(2H)-pyridazinone scaffold (logP = 0.18), representing a 2.5-fold reduction in lipophilicity [1][2]. The compound also exhibits measurable aqueous solubility of 8.2 g/L at 25°C (calculated) , whereas many pyridazinone derivatives without polar nitrile groups are poorly water-soluble. The topological polar surface area (TPSA) of 69.54 Ų further indicates favorable permeability characteristics relative to more lipophilic analogs [1].

physicochemical lipophilicity solubility drug-likeness

Regioselective Suzuki-Miyaura Coupling Route

Derivatives of 3-pyridazone-4-carbonitrile can be synthesized with high efficiency using Suzuki-Miyaura coupling reactions on 5-bromo-3-pyridazone-4-carbonitriles, achieving yields exceeding 90% with minimal nitrile hydrolysis (<1%) . In contrast, alternative synthetic routes to pyridazine-4-carbonitrile (CAS 68776-62-5) via hydroxylamine-based methods typically yield lower quantities without the functional handles provided by the 3-oxo group . The regioselective Reissert-type reaction for 5-substituted-3-pyridazine carbonitriles offers moderate yields (41-60%) but provides precise control over substitution patterns [1].

synthetic chemistry regioselective yield scale-up

Anticancer Activity of Pyridazinone Derivatives

Pyridazinone-based diarylurea derivatives designed as sorafenib surrogates and synthesized from pyridazinone scaffolds structurally related to 3-pyridazone-4-carbonitrile exhibited significant anticancer activity against the NCI-60 panel, with compounds 10l and 17a displaying GI50 values ranging from 1.66 to 100 μM across multiple cancer types (melanoma, NSCLC, prostate, colon) . Compound 10l induced G0-G1 cell cycle arrest and upregulated pro-apoptotic genes (p53, Bax) while downregulating anti-apoptotic Bcl-2 . In contrast, the parent 3-pyridazone-4-carbonitrile itself is not a potent anticancer agent but serves as an essential building block for generating these active derivatives, a role not fulfilled by simpler pyridazine analogs lacking the 4-carbonitrile group.

anticancer VEGFR-2 cytotoxicity cell cycle arrest

3-Pyridazone-4-carbonitrile Applications


Prodrug Development for Gram-Negative Infections

3-Pyridazone-4-carbonitrile is uniquely suited as a prodrug scaffold for Gram-negative antibacterial agents due to its in vivo metabolic activation to a mesoionic ribonucleoside with an ED50 of 25-50 mg/kg against systemic E. coli infection in mice [1]. Procurement for this application is justified by the compound's demonstrated conversion to an active metabolite in vivo, a property not shared by the 4-chloro analog (11a) which lacks in vivo efficacy despite superior in vitro potency [1].

Dual c-Met/HDAC and VEGFR-2 Inhibitor Synthesis

As a core pyridazinone scaffold, 3-pyridazone-4-carbonitrile enables the synthesis of diarylurea derivatives with potent anticancer activity (GI50 1.66-100 μM against NCI-60 panel) and VEGFR-2 inhibition . Additionally, related pyridazinone-based c-Met/HDAC dual inhibitors achieve IC50 values as low as 0.71 nM and 38 nM, respectively, demonstrating the scaffold's utility in generating highly potent kinase inhibitors [2]. Researchers should select this compound over non-carbonitrile pyridazinones when designing dual-pathway anticancer agents.

Agrochemical Intermediate for Herbicide Development

Pyridazinone derivatives exhibit well-documented herbicidal, antifeedant, and plant growth regulatory activities [3]. 3-Pyridazone-4-carbonitrile, with its reactive carbonitrile group and favorable solubility profile (8.2 g/L), serves as an ideal intermediate for synthesizing agrochemical actives through nucleophilic displacement or cross-coupling reactions that are less efficient with simpler pyridazine analogs .

Mesoionic Nucleoside Analogs for Antiviral Screening

The compound undergoes low-temperature, kinetically controlled silyl Hilbert-Johnson reaction to yield mesoionic pyridazine ribonucleosides, the first examples of mesoionic pyrimidine nucleoside analogs [1]. This unique transformation enables access to novel nucleoside mimetics for antiviral and antimicrobial screening libraries. Procurement of 3-pyridazone-4-carbonitrile is essential for laboratories pursuing this specific chemical space, as alternative starting materials (e.g., 4-cyanopyridazine) cannot undergo the requisite ribosylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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